Isoxazole, 3-(2-furanyl)-
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Overview
Description
3-(Furan-2-yl)isoxazole is a heterocyclic compound that features both a furan ring and an isoxazole ring. These rings are fused together, creating a unique structure that is of significant interest in various fields of chemistry and pharmacology. The compound is known for its potential biological activities and its utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)isoxazole typically involves the Van Leusen reaction, which is a well-known method for constructing isoxazole rings. This reaction involves the use of tosylmethyl isocyanide (TOSMIC) as a key reagent. The process begins with the reaction of suitable furan derivatives with TOSMIC, leading to the formation of the isoxazole ring .
Industrial Production Methods: In an industrial setting, the synthesis of 3-(Furan-2-yl)isoxazole can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-2-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted isoxazole and furan derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-(Furan-2-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential use as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)isoxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Oxazole: Similar to isoxazole but with different positioning of the nitrogen and oxygen atoms.
Thiazole: Contains sulfur instead of oxygen in the ring structure.
Isoxazole Derivatives: Various derivatives with different substituents on the isoxazole ring.
Uniqueness: 3-(Furan-2-yl)isoxazole is unique due to its combination of furan and isoxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure makes it a versatile compound in synthetic chemistry and pharmacology .
Properties
CAS No. |
651059-65-3 |
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Molecular Formula |
C7H5NO2 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3-(furan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C7H5NO2/c1-2-7(9-4-1)6-3-5-10-8-6/h1-5H |
InChI Key |
CSWYVAJJSBNRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NOC=C2 |
Origin of Product |
United States |
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